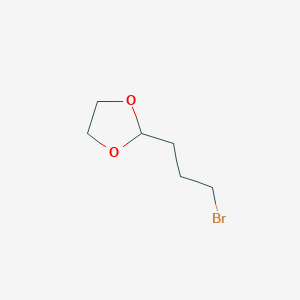
2-(3-Bromopropyl)-1,3-dioxolane
概要
説明
Synthesis Analysis
The synthesis of related dioxolane derivatives involves multiple steps, including condensation, reduction, sulfonylation, and bromination processes. For instance, 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl is synthesized from benzaldehyde through a series of reactions, highlighting the versatility of dioxolane compounds in organic synthesis (Sun Xiao-qiang, 2009).
Molecular Structure Analysis
The molecular structure of dioxolane derivatives is characterized by the dioxolane ring, a five-membered cyclic acetal, which significantly influences their chemical properties and reactivity. The presence of substituents, such as bromomethyl groups, further modifies these characteristics, enabling a wide range of chemical transformations.
Chemical Reactions and Properties
Dioxolane compounds undergo various chemical reactions, including bromination, dehydrobromination, and acetal protection removal, demonstrating their reactivity and utility in organic synthesis. For example, the synthesis of 1-Bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane involves bromination and subsequent reaction steps to yield the final product (R. Carlson et al., 2011).
科学的研究の応用
-
Tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO)
- Application : TBC belongs to the group of brominated flame retardants (BFRs). It has wide application in electrical, electronic, musical instrument, and automotive component industries .
- Method of Application : The mechanism of action of BFRs is based on blocking the generation of flammable gases by decomposition thereof at a temperature approx. 50 °C below the combustion temperature of the host polymer .
- Results or Outcomes : The properties of TBC, such as the high octanol–air partition coefficient (Koa), high octanol–water partition coefficient (Kow), and high bioconcentration factor (BCF), indicate a possibility of its spread in aquatic and terrestrial ecosystems and bioaccumulation in living organisms .
-
Tris(2,3-dibromopropyl) phosphate (TDBrPP)
- Application : TDBrPP is an organophosphorus flame retardant (OPFR) that has been used in formulation with registered trade names such as FireMaster T23, Phoscon FR150 or Bromkal P67-6HP .
- Method of Application : Commercial production was initiated in the USA in 1959 and applications of TDBrPP were for example for polyurethane or polystyrene foams, paints, carpets or sheets .
- Results or Outcomes : Measurements of TDBrPP have been reported for house dust and seawater. In the vicinity of a chemical plant known to have produced the chemical, high concentrations of TDBrPP have also been measured 40 years after closure of the factory .
-
Pore Surface Engineering of Covalent Organic Frameworks (COFs)
- Application : The study discusses the use of covalent organic frameworks (COFs) in various applications such as biomedical, gas storage and separation, catalysis, sensing, energy storage, and environmental remediation .
- Method of Application : COFs are crystalline porous frameworks prepared by a bottom-up approach from predesigned symmetric units with well-defined structural properties .
- Results or Outcomes : The modified frameworks catalyzed the N-formylation of amines with CO2 and PhSiH3, providing a step towards metal-free catalysis .
-
Electrochemical Bromofunctionalization of Alkenes
- Application : The study investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .
- Method of Application : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Results or Outcomes : The reaction with allyl benzene gave 64% yield of 1,2-dibromo-3-phenylpropane .
-
3-Bromopropyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
- Application : This compound is used in environmental chemistry for its properties such as high octanol–air partition coefficient (Koa), high octanol–water partition coefficient (Kow), and high bioconcentration factor (BCF), indicating a possibility of its spread in aquatic and terrestrial ecosystems and bioaccumulation in living organisms .
- Method of Application : The compound’s properties are used to study its spread in soil, sediments, river water, and materials such as microplastic, curtains, and e-waste devices .
- Results or Outcomes : The compound has potential to bioaccumulate in the food chain of living organisms .
-
Polybenzimidazoles (PBI) doped with phosphoric acid (PA)
- Application : PBIs doped with PA are promising electrolytes for medium temperature fuel cells .
- Method of Application : Covalent silanol crosslinking is one possible way to stabilize PBI membranes in the presence of PA .
- Results or Outcomes : Their significant disadvantage is a partial or complete loss of mechanical properties and an increase in hydrogen permeability at elevated temperatures .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3-bromopropyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIXIJRPYSOGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326815 | |
| Record name | 2-(3-bromopropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropyl)-1,3-dioxolane | |
CAS RN |
62563-07-9 | |
| Record name | 2-(3-bromopropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

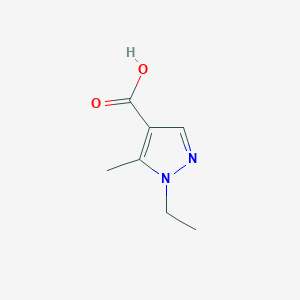

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)
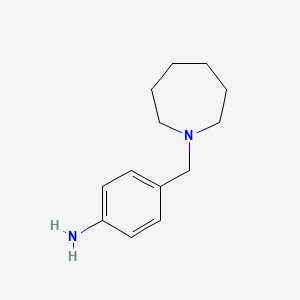

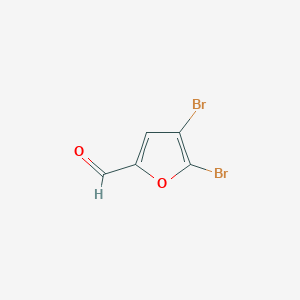
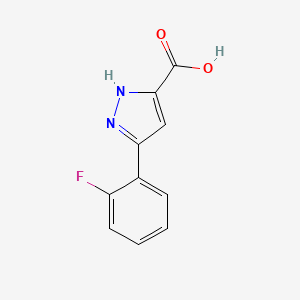
![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)

![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)
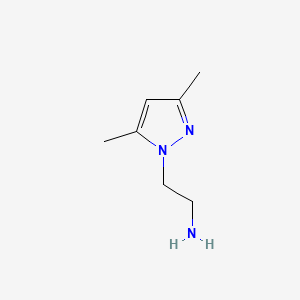
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)
![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)
